molecular formula C12H16ClNO2S B2905259 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide CAS No. 2411306-86-8

2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide

Cat. No. B2905259
CAS RN: 2411306-86-8
M. Wt: 273.78
InChI Key: CQISOJDKUXZPSH-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of amides and has a molecular weight of 308.81 g/mol.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been shown to selectively inhibit COX-2, which is involved in the inflammatory response, while sparing COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the proliferation of cancer cells in vitro. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has a half-life of approximately 2.5 hours in rats and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects compared to non-selective COX inhibitors. However, 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the synthesis of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide is complex and may be challenging for some laboratories.

Future Directions

Future research on 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide could focus on its potential use in the treatment of neuropathic pain and cancer. Studies could investigate the optimal dosing and administration schedule of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide in animal models. Further research could also investigate the potential side effects of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide and its interaction with other drugs. Additionally, the development of more efficient synthesis methods for 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide could facilitate its use in future research.

Synthesis Methods

The synthesis of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide involves the reaction of 4-methylsulfinylphenylacetic acid with thionyl chloride to form 4-methylsulfinylphenylacetyl chloride. This intermediate is then reacted with N-methylacetamide and 2-chloroacetyl chloride in the presence of triethylamine to yield 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain and cancer.

properties

IUPAC Name

2-chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-9(14(2)12(15)8-13)10-4-6-11(7-5-10)17(3)16/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQISOJDKUXZPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)C)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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